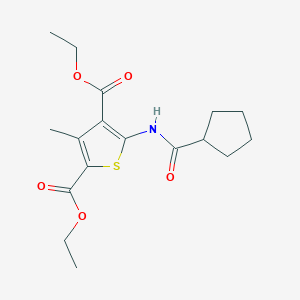
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a chemical compound with the molecular formula C₁₇H₂₃NO₅S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of ester and amide functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ester Groups: The ester groups are introduced by esterification reactions, typically using diethyl carbonate or similar reagents.
Amidation: The amide group is introduced by reacting the intermediate compound with cyclopentylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and amines.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Similar structure but with an amino group instead of the cyclopentylcarbonylamino group.
Diethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the amide group, making it less complex.
Uniqueness
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to the presence of both ester and amide functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H23NO5S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
diethyl 5-(cyclopentanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO5S/c1-4-22-16(20)12-10(3)13(17(21)23-5-2)24-15(12)18-14(19)11-8-6-7-9-11/h11H,4-9H2,1-3H3,(H,18,19) |
Clave InChI |
JLEUNDXVJQYPGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCC2 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


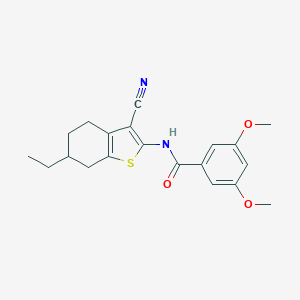
![3,6-Diamino-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2,5-dicarbonitrile](/img/structure/B335177.png)
![1-methyl-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B335179.png)
![2-[(2-Ethoxybenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B335180.png)
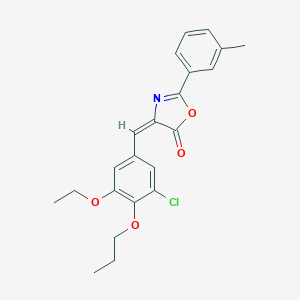
![propyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335183.png)
![3-(4-methoxyphenyl)-2-(2-propynylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335184.png)
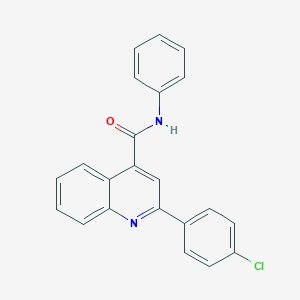
![2-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B335192.png)
![isopropyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B335194.png)

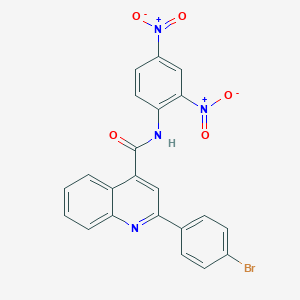
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335199.png)
![4-{4-[Ethyl(methyl)amino]benzylidene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B335200.png)
